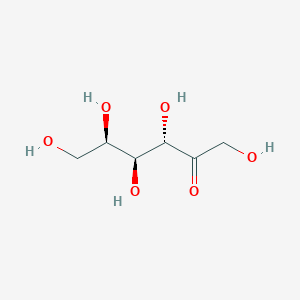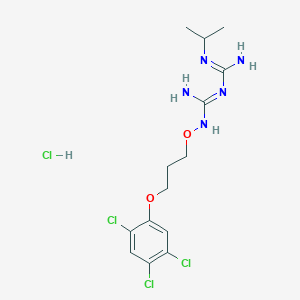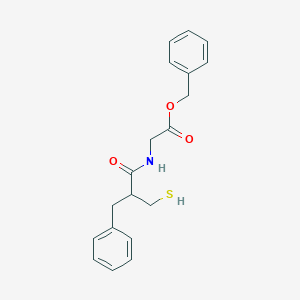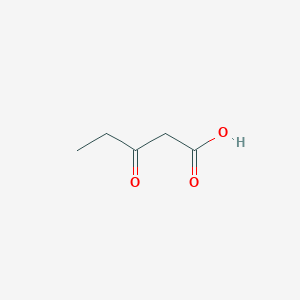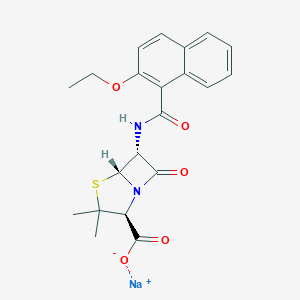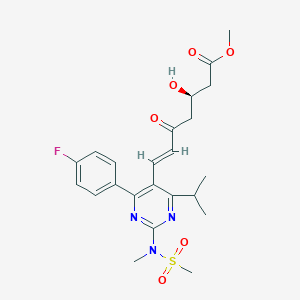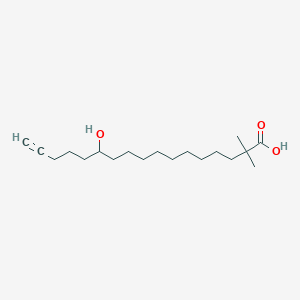
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid (DMHPA) is a fatty acid derivative that has been extensively studied for its potential applications in scientific research. DMHPA is a unique compound due to its triple bond and hydroxyl group, which give it unique chemical properties that make it useful for a variety of applications.
Mechanism Of Action
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid's mechanism of action is not yet fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase-3 pathway. 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid also appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical And Physiological Effects
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid has been shown to reduce cholesterol levels and improve insulin sensitivity. It also appears to have a protective effect on the liver, reducing the risk of liver damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid in lab experiments is its unique chemical properties. Its triple bond and hydroxyl group make it useful for a variety of applications, including the synthesis of other compounds. However, 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid's high cost and limited availability can be a limitation for some researchers.
Future Directions
There are several future directions for research on 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid as a cancer therapy. Additionally, research into 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid's anti-inflammatory properties may lead to the development of new treatments for inflammatory diseases. Finally, there is potential for 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid to be used in the synthesis of other compounds, leading to the development of new drugs and materials.
Synthesis Methods
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid can be synthesized through several methods, including the oxidation of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol and the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol with potassium hydroxide and iodine. The latter method is preferred due to its higher yield and purity.
Scientific Research Applications
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid has been used in a variety of scientific research applications. One of the most promising areas of research is its potential as a cancer treatment. Studies have shown that 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid can induce apoptosis (cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid has been shown to have anti-inflammatory and anti-bacterial properties, making it useful for the treatment of a variety of diseases.
properties
CAS RN |
148019-73-2 |
|---|---|
Product Name |
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid |
Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
12-hydroxy-2,2-dimethylheptadec-16-ynoic acid |
InChI |
InChI=1S/C19H34O3/c1-4-5-11-14-17(20)15-12-9-7-6-8-10-13-16-19(2,3)18(21)22/h1,17,20H,5-16H2,2-3H3,(H,21,22) |
InChI Key |
NKCUSUZBSTZOHV-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCCCCCCCC(CCCC#C)O)C(=O)O |
Canonical SMILES |
CC(C)(CCCCCCCCCC(CCCC#C)O)C(=O)O |
synonyms |
2,2-DHHA 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester](/img/structure/B124139.png)
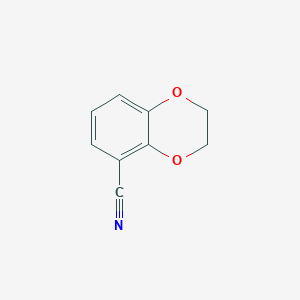
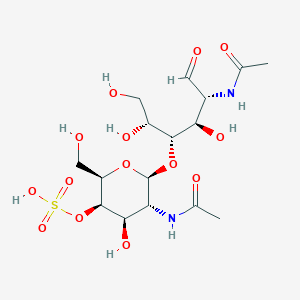
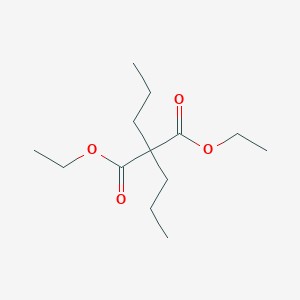
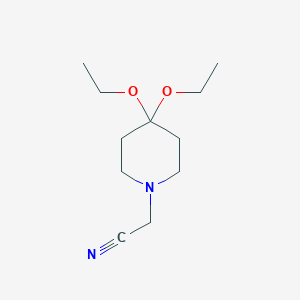
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)
![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)
